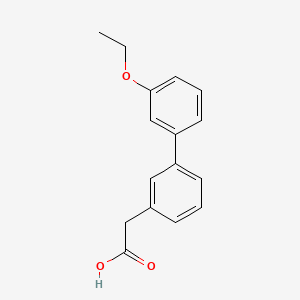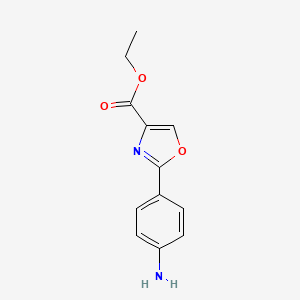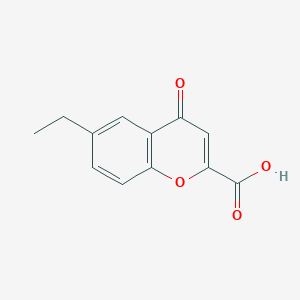
1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene
Vue d'ensemble
Description
The compound 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene is a derivative of nitrobenzene, which is a type of organic molecule that contains a nitro group (-NO2) and a bromomethyl group (-CH2Br) attached to a benzene ring. Additionally, it has a methylsulfonyl group (-SO2CH3) as a substituent. This compound is of interest due to its potential applications in various chemical reactions and as an intermediate in the synthesis of other chemical compounds.
Synthesis Analysis
The synthesis of related bromomethyl and nitrobenzene derivatives can be complex, involving multiple steps and various reagents. For instance, the preparation of 1,4-bis(bromomethyl)-2-fluorobenzene starts with p-xylene and involves nitration, reduction, diazotization, and bromination steps, with an overall yield of 30% . Similarly, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction demonstrates the complexity and the need to optimize reaction conditions such as temperature, solvent, time, and proportions .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(4'-carbomethoxy-2'-nitrophenylsulfonyl)-1,3,5-trimethylbenzene, has been determined using X-ray diffraction, revealing details about the conformation and bond angles around substituent groups . These structural analyses are crucial for understanding the reactivity and properties of the compound .
Chemical Reactions Analysis
The reactivity of the radical anions of related compounds like 1-bromo-4-nitrobenzene has been studied in room temperature ionic liquids, showing a DISP type mechanism and contrasting behavior compared to conventional non-aqueous solvents . Additionally, derivatives of bromobenzene have been used as catalysts for the silylation of alcohols, phenols, and thiols, indicating their potential as reagents in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups. For example, the polysulfone synthesized from 4-bromomethylbenzyl bromide and 4,4'-oxydibenzenesulfinate exhibits lower thermostability compared to commercial poly(ether sulfone)s, as indicated by thermogravimetric analysis . The electrochemical properties of bis(phosphoryl) and bis(phosphonio) derivatives of related compounds have also been investigated, reflecting their potential for redox applications .
Applications De Recherche Scientifique
Reactivity in Ionic Liquids
1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene exhibits changed reactivity in ionic liquids. A study showed that its radical anions are reactive in room temperature ionic liquids, contrasting behavior in conventional non-aqueous solvents. This suggests ionic solvents promote reactivity, possibly via stabilization of charged products (Ernst et al., 2013).
Synthesis Applications
The compound is used as an intermediate in the synthesis of dofetilide, a medication for arrhythmia. Its preparation from 4-nitrophenol and 1,2-dibromoethane via Williamson Reaction has been studied, focusing on the effects of reaction temperature, solvent, time, and proportion (Zhai Guang-xin, 2006).
Chemical Interactions and Reactions
The chemical reactions of similar nitrophenyl sulfones in aqueous sodium hydroxide solution have been investigated, providing insights into the chemical behavior of related compounds (Shaw & Miller, 1970).
Applications in Polymer Solar Cells
1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene has been used in polymer solar cells. Its addition to the active layer of polymer solar cells enhanced the power conversion efficiency, reducing excitonic recombination and enhancing excitonic dissociation at the donor–acceptor interface (Fu et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
1-(bromomethyl)-4-methylsulfonyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-15(13,14)7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOQKCSPENGHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375515 | |
| Record name | 1-(Bromomethyl)-4-(methanesulfonyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene | |
CAS RN |
849035-67-2 | |
| Record name | 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849035-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-4-(methanesulfonyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)